7-Azidohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azidohept-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidohept-1-ene typically involves the nucleophilic substitution of a suitable leaving group with sodium azide (NaN₃). One common method is the reaction of 7-bromohept-1-ene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and implementing purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-Azidohept-1-ene undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide in DMSO or CH₃CN.
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Major Products:
Reduction: 7-Aminohept-1-ene.
Substitution: Various substituted heptenes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
7-Azidohept-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Azidohept-1-ene largely depends on the type of reaction it undergoes. For example:
Comparison with Similar Compounds
1-Azidoheptane: Similar structure but lacks the double bond present in 7-Azidohept-1-ene.
7-Azidoheptane: Similar structure but lacks the double bond present in this compound.
Azidomethylheptane: Contains an azidomethyl group instead of an azido group directly attached to the heptene chain.
Uniqueness: this compound is unique due to the presence of both an azide group and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic organic chemistry .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
7-azidohept-1-ene |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-6-7-9-10-8/h2H,1,3-7H2 |
InChI Key |
PQCIEHNPMCWGNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.